5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a pyrimidin-2-yloxy substituent on a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate alkylating agent to introduce the oxy group.
Cyclohexyl Derivative Synthesis: The pyrimidin-2-yloxy intermediate is then reacted with a cyclohexyl derivative under specific conditions to form the desired cyclohexyl compound.
Thiophene-2-sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and thiophenes in various chemical reactions.
Biology
Biologically, 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and pyrimidin-2-yloxy groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide lies in its combination of a thiophene ring with a sulfonamide group and a pyrimidin-2-yloxy substituent
Properties
IUPAC Name |
5-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-11-3-8-14(22-11)23(19,20)18-12-4-6-13(7-5-12)21-15-16-9-2-10-17-15/h2-3,8-10,12-13,18H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPMOGHSVMDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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